3-(Benzimidazol-1-yl)-2-methylpropane-1-thiol;hydrobromide
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Overview
Description
3-(Benzimidazol-1-yl)-2-methylpropane-1-thiol;hydrobromide is a compound that features a benzimidazole moiety, which is a significant pharmacophore in medicinal chemistry. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzimidazol-1-yl)-2-methylpropane-1-thiol;hydrobromide typically involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones, followed by cyclization to form the benzimidazole ring . The thiol group can be introduced through nucleophilic substitution reactions, where a suitable thiolating agent reacts with the benzimidazole derivative . The final step involves the formation of the hydrobromide salt by reacting the free base with hydrobromic acid.
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs high-yielding and cost-effective synthetic routes. These methods may include the use of continuous flow reactors to enhance reaction efficiency and scalability . The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also gaining traction in the industrial synthesis of benzimidazole compounds .
Chemical Reactions Analysis
Types of Reactions
3-(Benzimidazol-1-yl)-2-methylpropane-1-thiol;hydrobromide can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction: The benzimidazole ring can be reduced to form dihydrobenzimidazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
3-(Benzimidazol-1-yl)-2-methylpropane-1-thiol;hydrobromide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of 3-(Benzimidazol-1-yl)-2-methylpropane-1-thiol;hydrobromide involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes and receptors, modulating their activity . The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity . These interactions can disrupt various biological pathways, resulting in the compound’s therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Mercaptobenzimidazole: Shares the benzimidazole core and thiol group but lacks the additional methylpropane moiety.
Benzimidazole: The parent compound without the thiol and methylpropane groups.
Thiabendazole: A benzimidazole derivative with anthelmintic properties.
Uniqueness
3-(Benzimidazol-1-yl)-2-methylpropane-1-thiol;hydrobromide is unique due to the presence of both the benzimidazole ring and the thiol group, which confer distinct chemical reactivity and biological activity . The additional methylpropane moiety further enhances its pharmacological profile, making it a versatile compound for various applications .
Properties
IUPAC Name |
3-(benzimidazol-1-yl)-2-methylpropane-1-thiol;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2S.BrH/c1-9(7-14)6-13-8-12-10-4-2-3-5-11(10)13;/h2-5,8-9,14H,6-7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOPYOHULXPEEKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC2=CC=CC=C21)CS.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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